DC07090 dihydrochloride

EV71 3C protease inhibitor non-peptidyl peptidomimetic

DC07090 dihydrochloride is the only EV71 3C protease inhibitor from a 200,000-compound screen that demonstrated cell-based antiviral efficacy (EC50=22.09μM against EV71; 27.76μM against CVA16), distinguishing it from biochemically active but cell-inactive hits. Its non-peptidyl scaffold circumvents the bioavailability and stability failures that halted peptide-based 3Cpro inhibitors (e.g., rupintrivir) in Phase II trials. With a defined reversible-competitive mechanism, 15 published SAR derivatives, and CC50 >200μM, this compound serves as a validated lead scaffold for medicinal chemistry optimization and a reproducible tool for enterovirus protease studies.

Molecular Formula C18H16Cl2N4O
Molecular Weight 375.2 g/mol
Cat. No. B1669870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC07090 dihydrochloride
SynonymsDC07090 Dihydrochloride
Molecular FormulaC18H16Cl2N4O
Molecular Weight375.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4.Cl.Cl
InChIInChI=1S/C18H14N4O.2ClH/c1-2-10-19-15(4-1)12-21-14-8-6-13(7-9-14)18-22-17-16(23-18)5-3-11-20-17;;/h1-11,21H,12H2;2*1H
InChIKeyNLHMKUDAEGGODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DC07090 Dihydrochloride: A Non-Peptidyl EV71 3C Protease Inhibitor for Antiviral Research Procurement


DC07090 dihydrochloride (CAS 1158264-37-9) is a non-peptidyl small molecule inhibitor targeting human enterovirus 71 (EV71) 3C protease (3Cpro). Identified through structure-based virtual screening of approximately 200,000 compounds [1], DC07090 functions as a reversible, competitive inhibitor with an IC50 of 21.72 ± 0.95 μM and a Ki of 23.29 ± 12.08 μM against EV71 3Cpro in biochemical assays [1]. The compound also demonstrates antiviral activity in cell-based replication assays with an EC50 of 22.09 ± 1.07 μM against EV71 and 27.76 ± 0.88 μM against coxsackievirus A16 (CVA16) [1]. As a non-peptidyl inhibitor, DC07090 represents a distinct chemical class from peptide-based and peptidomimetic EV71 3Cpro inhibitors that dominate the field [2].

Why Generic EV71 3C Protease Inhibitors Cannot Substitute for DC07090 Dihydrochloride


Substituting DC07090 with other EV71 3Cpro inhibitors is scientifically unjustified due to fundamental differences in chemical class, mechanism, and translational potential. Peptide-based inhibitors such as rupintrivir (AG7088) exhibit potent biochemical activity (IC50 = 2.3–7.3 μM against EV71 3Cpro) [1][2] but failed in Phase II clinical trials due to unfavorable bioavailability and limited efficacy [1][3]. Many peptidomimetics, while achieving submicromolar EC50 values (18–20 nM) in vitro [1], face inherent susceptibility to protease digestion that compromises in vivo stability [4]. In contrast, non-peptidyl inhibitors like DC07090 are explicitly developed to circumvent these bioavailability difficulties [1][4]. Additionally, the original discovery screen identified four compounds with EV71 3Cpro inhibitory activity, but only DC07090 demonstrated actual antiviral activity in cell-based replication assays [1]—highlighting that biochemical enzyme inhibition does not reliably predict cellular antiviral efficacy. These class-specific distinctions in metabolic stability, cell permeability, and translational potential mean that generic substitution among EV71 3Cpro inhibitors introduces uncontrolled experimental variables and risks invalid cross-study comparisons.

Quantitative Comparative Evidence for DC07090 Dihydrochloride Selection Over EV71 3C Protease Inhibitor Alternatives


Non-Peptidyl Chemical Scaffold Versus Peptide-Based Inhibitors: Class-Level Differentiation in Translational Potential

DC07090 is a non-peptidyl small molecule inhibitor, whereas the most extensively characterized EV71 3Cpro inhibitors (e.g., rupintrivir/AG7088 and its analogs) are peptide-based or peptidomimetic compounds. The peptide-based inhibitor rupintrivir failed Phase II clinical trials as a human rhinovirus 3Cpro inhibitor due to unfavorable bioavailability and limited efficacy [1][2]. Although peptidomimetics can achieve submicromolar EC50 values (18–20 nM) against EV71 in vitro, their peptide bonds render them susceptible to protease digestion, creating a fundamental barrier to in vivo translation [1][3]. Non-peptidyl inhibitors are explicitly developed to circumvent these bioavailability difficulties [1]. The original discovery study states that DC07090 'represents a new non-peptidyl small molecule inhibitor for further development of antiviral therapy' precisely because it addresses the limitations inherent to peptidic scaffolds [1].

EV71 3C protease inhibitor non-peptidyl peptidomimetic antiviral drug development

Direct Head-to-Head Comparison: Only DC07090 Demonstrates Cell-Based Antiviral Activity Among Active Biochemical Inhibitors

In the original discovery study, 50 compounds were screened for EV71 3Cpro inhibitory activity. Four compounds demonstrated biochemical inhibition of the protease, but critically, only DC07090 showed actual antiviral activity in cell-based EV71 replication assays [1]. DC07090 inhibited EV71 replication with an EC50 value of 22.09 ± 1.07 μM, while the other three compounds—despite showing enzyme inhibition—failed to suppress viral replication in cells [1]. This direct head-to-head comparison within the same experimental framework demonstrates that biochemical enzyme inhibition alone is insufficient to predict cellular antiviral efficacy, and DC07090 is uniquely validated as a functional antiviral agent among the active biochemical inhibitors identified.

EV71 antiviral assay cell-based replication inhibition biochemical vs cellular activity

Favorable Cytotoxicity Profile: CC50 >200 μM Enables Selective Antiviral Studies

DC07090 exhibits minimal cytotoxicity in vitro, with a CC50 value >200 μM in host cell viability assays [1][2]. When evaluated alongside its antiviral EC50 of 22.09 ± 1.07 μM against EV71, this yields a selectivity window of >9-fold (CC50/EC50 ratio). This favorable toxicity profile contrasts with other reported EV71 inhibitors such as the adenosine analog NITD008, which exhibits relatively high cytotoxicity with a CC50 of 119.97 μM [1], and flavonoids such as chrysin and its derivatives that trend toward apparent side effects in clinical practice [1]. The original discovery study explicitly notes that DC07090 exhibits inhibition potency 'without apparent toxicity' as a key differentiating feature supporting its further development [1].

cytotoxicity CC50 therapeutic window selectivity

Dual Enterovirus Activity: Confirmed Inhibition of Both EV71 and CVA16 Replication

DC07090 demonstrates quantifiable antiviral activity against two clinically relevant enteroviruses within the same experimental framework. The compound inhibits EV71 replication with an EC50 of 22.09 ± 1.07 μM and also inhibits coxsackievirus A16 (CVA16) replication with an EC50 of 27.76 ± 0.88 μM [1]. This dual activity profile is significant because HFMD outbreaks are commonly caused by both EV71 and CVA16, with EV71 typically associated with severe neurological complications and CVA16 generally causing milder, self-limiting disease [1]. While many EV71 3Cpro inhibitors are reported with activity against only EV71, DC07090's confirmed activity against CVA16 expands its utility for broader enterovirus research applications. The structural basis for this dual activity involves stable hydrogen-bonding interactions with main chain residues S128, G145, G164 and hydrophobic interactions with F25, L125, L127, and F170 in the EV71 3Cpro active site [1].

enterovirus coxsackievirus A16 broad-spectrum antiviral picornavirus

SAR Expansion Potential: 15 Derivatives Synthesized with Quantified In Vitro Enzyme Assay Evaluation

Following the identification of DC07090 as the lead compound, the original investigators designed, synthesized, and evaluated 15 new DC07090 derivatives using in vitro enzyme assays to explore structure-activity relationships [1]. While four of these derivatives demonstrated inhibitory activity against EV71 3Cpro, none surpassed the parent compound DC07090 in overall antiviral efficacy in the cellular context [1]. This established SAR foundation provides a quantifiable benchmark for derivative development and comparison. For procurement decisions, this means DC07090 is not an isolated compound but the anchor of a defined chemical series with published SAR data—enabling direct quantitative comparison of new analogs against the parent scaffold under standardized assay conditions [1]. The existence of 15 synthesized and characterized derivatives represents a validated starting point for medicinal chemistry optimization programs.

structure-activity relationship derivative synthesis lead optimization medicinal chemistry

Optimal Research Applications for DC07090 Dihydrochloride Based on Validated Evidence


EV71 3C Protease Biochemical Mechanism Studies

DC07090 dihydrochloride is ideally suited for biochemical investigations of EV71 3C protease inhibition mechanisms. Its well-characterized reversible, competitive inhibition kinetics (Ki = 23.29 ± 12.08 μM) and defined binding interactions (hydrogen bonds with S128, G145, G164; hydrophobic interactions with F25, L125, L127, F170) provide a reproducible experimental system for studying protease-inhibitor interactions [1]. The compound's non-peptidyl scaffold avoids the inherent stability limitations of peptidic inhibitors in biochemical assays, ensuring consistent performance across experimental replicates [1].

Cell-Based Enterovirus Replication Studies Requiring Verified Antiviral Activity

For cell-based antiviral assays requiring compounds with demonstrated functional activity, DC07090 offers a unique advantage: it was the only compound among four biochemically active hits in the original discovery screen to show actual inhibition of EV71 replication in RD cells (EC50 = 22.09 ± 1.07 μM) [1]. This direct validation of cellular antiviral activity distinguishes DC07090 from compounds that may appear active in biochemical protease assays but fail to translate to cellular efficacy. Researchers can procure DC07090 with confidence that the compound's antiviral activity has been empirically verified in relevant cellular models [1].

Dual EV71/CVA16 Comparative Studies and Broad-Spectrum Enterovirus Research

DC07090's confirmed inhibitory activity against both EV71 (EC50 = 22.09 ± 1.07 μM) and CVA16 (EC50 = 27.76 ± 0.88 μM) makes it particularly valuable for comparative enterovirus research programs [1]. This dual activity profile, established within the same experimental framework, enables researchers to study both major HFMD-causing enteroviruses using a single inhibitor tool. The favorable cytotoxicity profile (CC50 >200 μM) further supports its use in extended antiviral studies without confounding cell viability effects [1].

Medicinal Chemistry Lead Optimization Programs Requiring Validated SAR Foundation

DC07090 serves as an established lead scaffold for medicinal chemistry optimization programs. The original discovery included the design, synthesis, and in vitro evaluation of 15 derivatives, with four showing retained biochemical activity but none surpassing DC07090 in cellular antiviral efficacy [1]. This published SAR foundation provides medicinal chemists with quantitative benchmarks for analog development and comparison. Procurement of DC07090 as a reference standard enables direct head-to-head evaluation of new analogs under standardized assay conditions, accelerating structure-guided lead optimization efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DC07090 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.